molecular formula C19H20N2O3S B2422800 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea CAS No. 2097873-14-6

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea

Cat. No. B2422800
CAS RN: 2097873-14-6
M. Wt: 356.44
InChI Key: PCERAZHLHIYCEZ-UHFFFAOYSA-N
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Description

The compound “3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a thiophene ring, an ethyl group, a phenoxyethyl group, and a urea group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable furan and thiophene derivative with an appropriate urea derivative . The furan and thiophene rings could be introduced via a Gewald reaction, which is a common method for synthesizing thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the urea group would introduce polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives incorporating various conjugated linkers, including furan and thiophene, have been synthesized and applied in dye-sensitized solar cells. A derivative featuring furan as a conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene moieties in enhancing the performance of photovoltaic devices (Se Hun Kim et al., 2011).

Synthetic Chemistry

Novel pyridine and naphthyridine derivatives have been synthesized through reactions involving furan- or thiophen-2-yl motifs. These reactions have led to the creation of compounds with potential for further chemical modifications and applications in various areas of chemistry (F. M. Abdelrazek et al., 2010).

Organic Synthesis and Medicinal Chemistry

Urea and thiourea derivatives, including those related to the 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea structure, have been explored for their antiviral properties. This research points to the versatility of such compounds in drug discovery and development processes (D. G. O'sullivan & A. Wallis, 1975).

Advanced Materials

The amino and furan resins, which relate to the broader family of compounds including urea derivatives, serve as examples of materials that complement and supplement phenolic resins. These resins, utilized for their unique properties, find applications in various industries, underscoring the importance of research into furan and thiophene-containing compounds (C. Ibeh, 1998).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(20-9-11-23-16-5-2-1-3-6-16)21-13-17(15-8-12-25-14-15)18-7-4-10-24-18/h1-8,10,12,14,17H,9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCERAZHLHIYCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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